2,8-dimethylimidazo[1,2-a]pyridine hydrochloride
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Overview
Description
2,8-Dimethylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including 2,8-dimethylimidazo[1,2-a]pyridine hydrochloride, can be achieved through various methods such as condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethylimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2,8-Dimethylimidazo[1,2-a]pyridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,8-dimethylimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
2,8-Dimethylimidazo[1,2-a]pyridine hydrochloride can be compared with other similar compounds, such as:
2,7-Dimethylimidazo[1,2-a]pyridine: Similar in structure but with different substitution patterns, leading to variations in biological activity and chemical reactivity.
Imidazo[1,2-a]pyrimidine: Another class of imidazo compounds with distinct structural and functional properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
1216500-21-8 |
---|---|
Molecular Formula |
C9H11ClN2 |
Molecular Weight |
182.7 |
Purity |
95 |
Origin of Product |
United States |
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